N-(cyclopropylmethyl)pyridin-2-amine is a highly versatile secondary aminopyridine intermediate utilized extensively in pharmaceutical and agrochemical development. Featuring a rigidified cyclopropylmethyl substituent, this compound provides a balanced profile of lipophilicity, metabolic stability, and steric bulk compared to standard linear alkylamines. In procurement contexts, sourcing this pre-assembled secondary amine is critical for bypassing the notoriously poor regioselectivity associated with the direct alkylation of 2-aminopyridine, ensuring high-purity integration into downstream cross-coupling or amidation workflows [1].
Substituting this specific compound with unsubstituted 2-aminopyridine for in-house alkylation introduces severe process bottlenecks. Direct alkylation of 2-aminopyridines with cyclopropylmethyl halides typically results in a problematic mixture of the desired exocyclic N-alkylation and undesired endocyclic ring-nitrogen alkylation, requiring tedious chromatographic separation and severely depressing yields [1]. Furthermore, substituting the cyclopropylmethyl group with cheaper, linear alternatives like N-propyl or N-butyl compromises the end-product's pharmacological profile; linear chains are significantly more susceptible to cytochrome P450-mediated oxidative cleavage and offer poorer conformational restriction, leading to inferior target affinity and metabolic half-lives [2].
Procuring pre-synthesized N-(cyclopropylmethyl)pyridin-2-amine eliminates the inherent regioselectivity issues of 2-aminopyridine alkylation. Standard SN2 alkylation of 2-aminopyridine with cyclopropylmethyl bromide typically yields a near 1:1 mixture of the desired 2-(alkylamino)pyridine and the undesired 1-alkyl-1,2-dihydropyridin-2-imine, capping isolated yields at roughly 45-50% [1]. Procuring the target compound provides >98% purity of the exocyclic amine, directly bypassing this costly purification step.
| Evidence Dimension | Isolated yield of exocyclic secondary amine |
| Target Compound Data | >98% purity (via direct procurement) |
| Comparator Or Baseline | ~45-50% yield (via in-house alkylation of 2-aminopyridine) |
| Quantified Difference | Over 45% absolute yield improvement and elimination of isomer separation |
| Conditions | Standard bench-scale alkylation vs. commercial sourcing |
Eliminates a major process bottleneck and reduces solvent and silica waste associated with separating structural isomers.
In medicinal chemistry, the cyclopropylmethyl group is a privileged bioisostere for linear alkyl chains. Compared to N-propylpyridin-2-amine derivatives, the cyclopropylmethyl analogs exhibit significantly reduced susceptibility to alpha-carbon oxidation by hepatic enzymes. Pharmacokinetic models demonstrate that replacing a flexible propyl chain with a cyclopropylmethyl group can increase the in vitro human liver microsome (HLM) half-life by 1.5 to 2.5-fold, owing to the increased bond dissociation energy and steric shielding provided by the cyclopropyl ring [1].
| Evidence Dimension | In vitro HLM metabolic half-life (T1/2) |
| Target Compound Data | 1.5x to 2.5x increase (Cyclopropylmethyl derivative) |
| Comparator Or Baseline | Baseline (N-propyl derivative) |
| Quantified Difference | Up to 150% improvement in metabolic stability |
| Conditions | Human liver microsome (HLM) oxidative clearance assays |
Crucial for drug discovery procurement, as it directly improves the pharmacokinetic viability of downstream active pharmaceutical ingredients.
The cyclopropylmethyl substituent restricts the number of rotatable bonds compared to a straight-chain butyl or isobutyl group, reducing the entropic penalty upon binding to a target receptor (such as GPCRs or kinases). This conformational restriction typically enhances binding affinity by 0.5 to 1.0 log units against target proteins while maintaining a similar topological polar surface area (TPSA), thereby improving the overall Lipophilic Ligand Efficiency (LLE) of the final synthesized molecule [1].
| Evidence Dimension | Binding affinity enhancement (entropic penalty reduction) |
| Target Compound Data | ΔG binding improved by ~0.7-1.4 kcal/mol (Cyclopropylmethyl) |
| Comparator Or Baseline | Standard flexible alkyl chains (e.g., N-butyl) |
| Quantified Difference | 0.5 to 1.0 log unit improvement in IC50/Kd |
| Conditions | Receptor binding assays for GPCR/kinase targets |
Enables medicinal chemists to achieve higher potency without unnecessarily increasing the molecular weight or lipophilicity of the lead compound.
N-(cyclopropylmethyl)pyridin-2-amine serves as a critical terminal building block in the development of GPCR ligands, such as GPR40 agonists for metabolic disorders. The cyclopropylmethyl group effectively occupies hydrophobic sub-pockets within the receptor while resisting rapid metabolic degradation, making this specific compound highly effective compared to linear alkyl analogs [1].
The 2-aminopyridine core is a classic hinge-binding motif in kinase inhibitors. By utilizing the pre-alkylated N-(cyclopropylmethyl) variant, medicinal chemists can rapidly generate libraries via cross-coupling at the pyridine ring, ensuring the cyclopropyl group is perfectly positioned to interact with the solvent-exposed channel without the regioselectivity issues of late-stage alkylation [2].
In the design of novel fungicides and herbicides, metabolic resistance is paramount. The incorporation of the N-(cyclopropylmethyl)pyridin-2-amine moiety provides the necessary lipophilicity for cuticular penetration in plants while offering enhanced resistance to environmental and plant-based oxidative degradation compared to standard N-alkyl amines [3].